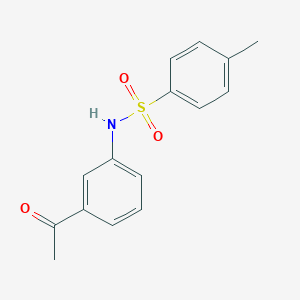

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

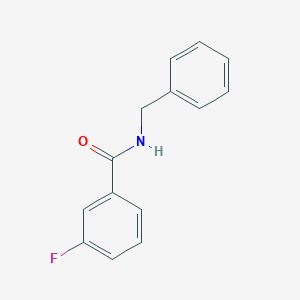

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While the exact molecular structure of “N-(3-Acetylphenyl)-4-methylbenzenesulfonamide” is not provided, similar compounds such as “N-(3-acetylphenyl)ethanesulfonamide” have a molecular formula of C10H13NO3S .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the exact properties of “N-(3-Acetylphenyl)-4-methylbenzenesulfonamide” are not provided, similar compounds such as “N-(3-acetylphenyl)ethanesulfonamide” have a molecular weight of 227.28 g/mol .Aplicaciones Científicas De Investigación

Antiproliferative VEGFR-2 Inhibitor

Specific Scientific Field

This research falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application

A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor with the key pharmacophoric features needed to interact with the VEGFR-2 catalytic pocket .

Methods of Application

The ability of the designed congener to bind with the VEGFR-2 enzyme was demonstrated by molecular docking studies . Furthermore, six various MD simulations studies established the excellent binding of the compound with VEGFR-2 over 100 ns, exhibiting optimum dynamics .

Results or Outcomes

MM-GBSA confirmed the proper binding with a total exact binding energy of −38.36 Kcal/Mol . MM-GBSA studies also revealed the crucial amino acids in the binding through the free binding energy decomposition .

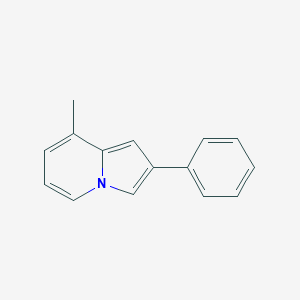

Isoindoloquinoline Derivatives

Specific Scientific Field

This research is conducted in the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

With the aim of obtaining different derivatives belonging to the isoindoloquinoline family, a novel N-acetamide derivative was synthesized by a Claisen–Smichdt-type condensation reaction .

Methods of Application

The synthesis of isoindoloquinoline derivatives was based on a first condensation step to obtain a product as the key intermediate, mediated by the Claisen–Schmidt reaction .

Results or Outcomes

The novel N-acetamide derivative was synthesized by a Claisen–Smichdt-type condensation reaction in 75% yield .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “N-(3-Acetylphenyl)-4-methylbenzenesulfonamide” is not available, similar compounds such as “3-ACETYLPHENYL ISOCYANATE” have been associated with hazards such as skin irritation, eye irritation, and respiratory irritation .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-6-8-15(9-7-11)20(18,19)16-14-5-3-4-13(10-14)12(2)17/h3-10,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJWGOUGWAHTNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967692 |

Source

|

| Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | |

CAS RN |

5317-87-3 |

Source

|

| Record name | 3'-Acetyl-p-toluenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.